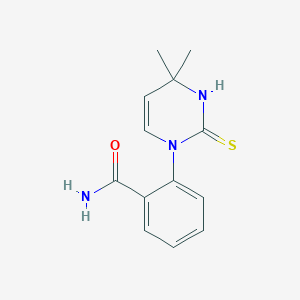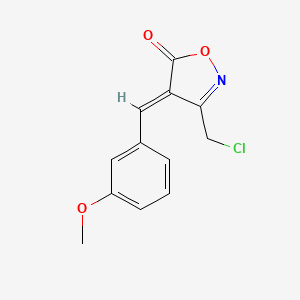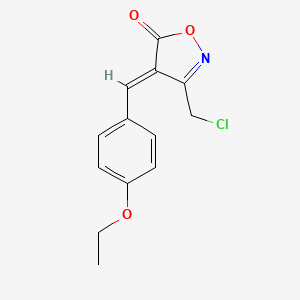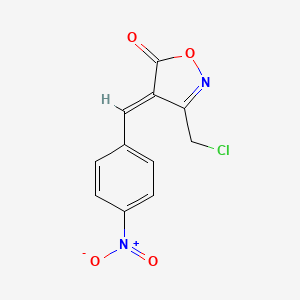![molecular formula C16H18N2O4S2 B1326975 Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate CAS No. 1142207-19-9](/img/structure/B1326975.png)
Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate is an organic compound that has been studied for its potential to be used in various scientific applications. It is a derivative of butyl benzoate, and its chemical structure consists of an amine group, a carboxylic acid group, and a thiazole ring. It has been used in a variety of experiments, ranging from biochemical studies to pharmaceutical drug development.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that derivatives of 2-mercapto-1,3-thiazoles, including structures similar to Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate, have been synthesized and evaluated for their antimicrobial properties. For instance, Ahluwalia, Arora, and Kaur (1986) synthesized compounds starting from 5-acetyl-2,3-dihydro-2-methylbenzofuran, which exhibited activity against various microbes, including Aspergillus fumigatus and Staphylococcus aureus (Ahluwalia, Arora, & Kaur, 1986). Additionally, Badr, Aly, Fahmy, and Mansour (1981) synthesized oxazolidines and thiazolidines from α-amino acid ethyl esters containing mercapto groups, which showed potential for further antimicrobial applications (Badr, Aly, Fahmy, & Mansour, 1981).
Structural Studies and Synthesis of Derivatives
Further research has been conducted on the structural properties of compounds containing mercapto-1,3-thiazole derivatives. Fazil, Ravindran, Devi, and Bijili (2012) performed structural studies on a compound formed by the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid, indicating the potential for diverse chemical applications and interactions (Fazil, Ravindran, Devi, & Bijili, 2012). Özil, Bodur, Ülker, and Kahveci (2015) reported on the microwave-promoted synthesis of 1,2,4-triazole derivatives starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate, showcasing innovative approaches in synthesizing similar structures (Özil, Bodur, Ülker, & Kahveci, 2015).
Antifungal and Antibacterial Properties
Research has consistently highlighted the antifungal and antibacterial properties of compounds related to this compound. Deohate and Berad (2009) synthesized derivatives that exhibited antimicrobial activity against various microorganisms (Deohate & Berad, 2009). Sah, Bidawat, Seth, and Gharu (2014) explored the antimicrobial potential of formazans derived from Mannich base of a similar compound, further supporting the antimicrobial efficacy of these chemical structures (Sah, Bidawat, Seth, & Gharu, 2014).
properties
IUPAC Name |
butyl 4-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-2-3-8-22-15(21)10-4-6-11(7-5-10)17-13(19)9-12-14(20)18-16(23)24-12/h4-7,12H,2-3,8-9H2,1H3,(H,17,19)(H,18,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGMHXUEEBMOLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)







![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)